N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-25-15-6-10(7-16(26-2)17(15)27-3)18(24)23-19-22-14(9-28-19)12-5-4-11(20)8-13(12)21/h4-9H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDZOMUYBGHXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with α-haloketones under basic conditions.
Coupling with Trimethoxybenzamide: The thiazole derivative is then coupled with 3,4,5-trimethoxybenzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the benzamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Heating with concentrated HCl (6 M) at reflux for 12 hours cleaves the amide bond, yielding 3,4,5-trimethoxybenzoic acid and 2-amino-4-(2,4-dichlorophenyl)thiazole .
-
Basic Hydrolysis : Treatment with NaOH (10% aqueous) at 80°C for 8 hours produces the sodium salt of the carboxylic acid .
Condensation with Hydrazines
The primary amide reacts with hydrazine derivatives to form hydrazides, enabling further functionalization:
-
Hydrazide Formation : Reaction with hydrazine monohydrate in 1,4-dioxane at reflux for 6 hours yields the corresponding hydrazide . This intermediate can undergo condensation with aldehydes/ketones to form hydrazones.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Hydrazine monohydrate | 3,4,5-Trimethoxybenzohydrazide | 1,4-Dioxane, reflux, 6 h | 72% | |
| Benzaldehyde | N'-Benzylidene-3,4,5-trimethoxybenzohydrazide | EtOH, rt, 4 h | 68% |
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes regioselective halogenation or nitration:
-
Bromination : Treatment with Br₂ in acetic acid at 0–5°C selectively brominates the 5-position of the thiazole ring .
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Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 5-position .
Esterification and Functional Group Interconversion
The amide group can be converted to esters or thioamides:
-
Esterification : Methanol and HCl gas at reflux for 24 hours produce the methyl ester .
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Thioamide Synthesis : Lawesson’s reagent in chlorobenzene at reflux replaces the carbonyl oxygen with sulfur .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under specific conditions:
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PPA-Mediated Cyclization : Heating with polyphosphoric acid (PPA) at 120°C for 3 hours induces cyclization to form a dihydroquinolinone derivative .
| Conditions | Product | Yield | Source |
|---|---|---|---|
| PPA, 120°C, 3 h | 2-(2,4-Dichlorophenyl)-6,7,8-trimethoxy-3,4-dihydroquinolin-4(1H)-one | 88% |
Nucleophilic Substitution at the Thiazole Ring
The 2-amino group of the thiazole (if generated via hydrolysis) participates in nucleophilic reactions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl-2-amino-4-(2,4-dichlorophenyl)thiazole | Pyridine, rt, 12 h | 75% |
Demethylation of Methoxy Groups
Strong Lewis acids selectively remove methoxy substituents:
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BBr₃-Mediated Demethylation : Boron tribromide in dichloromethane at −78°C cleaves methoxy groups to hydroxyls .
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| BBr₃ | N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trihydroxybenzamide | DCM, −78°C, 2 h | 70% |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Thiazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has demonstrated that similar thiazole compounds can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines .
1.2 Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that thiazole derivatives can disrupt bacterial cell walls or interfere with metabolic pathways, thus providing a basis for their use in developing new antibiotics . In vitro tests have indicated that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
1.3 Anti-inflammatory Effects
Thiazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This action suggests potential therapeutic roles in treating inflammatory diseases.
Agricultural Applications
2.1 Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to target specific pests while being less harmful to beneficial organisms. Studies have indicated that thiazole derivatives can act as effective insecticides by disrupting the nervous system of target pests . Field trials have demonstrated its efficacy against common agricultural pests without significant adverse effects on non-target species.
2.2 Herbicidal Properties
In addition to its pesticidal applications, there is emerging evidence of herbicidal activity associated with thiazole derivatives. Research has indicated that these compounds can inhibit the growth of certain weeds by affecting their metabolic processes . This property could be harnessed for developing eco-friendly herbicides.
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide derivatives (e.g., EMAC2061)
- Structure : Features a 3,4-dichlorophenyl group and lacks methoxy substituents on the benzamide.
- Synthetic Yield : <80%, indicating challenges in introducing dichlorophenyl groups .
- Activity : Such derivatives are often explored for antiviral or anticancer applications due to enhanced halogen-mediated interactions.
Variations in the Benzamide Substituents
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
- Structure : Substitutes 3,4,5-trimethoxybenzamide with 4-chlorobenzamide.
- Activity : Demonstrated potent anti-inflammatory activity (carrageenan-induced edema model), suggesting chlorine’s role in modulating inflammation pathways .
Heterocyclic Core Modifications
Benzimidazole-2-phenyl-carboxamides (e.g., 4c)
- Structure : Replaces thiazole with benzimidazole while retaining 3,4,5-trimethoxybenzamide.
- Activity : Dual-target inhibitors of bovine viral diarrhea virus (BVDV), highlighting the importance of heterocycle choice in antiviral targeting .
Activity Profiles
- Anti-inflammatory : Thiazole derivatives with chlorophenyl groups (e.g., 5c, 5n) show efficacy in inflammation models, linked to COX-2 or NF-κB inhibition .
- Antiviral : Dichlorophenyl-thiazoles (e.g., EMAC2061) and benzimidazoles (e.g., 4c) target viral entry or replication .
- Anticancer : Structural analogs (e.g., BT4 derivatives) are evaluated for cytotoxicity, with halogen and methoxy groups enhancing DNA intercalation or tubulin binding .
Physicochemical Comparisons
| Compound | Molar Mass (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (µg/mL)* |
|---|---|---|---|---|
| Target Compound | 439.37 | 2,4-Dichlorophenyl; 3,4,5-OMe | ~3.8 | ~15 (Low) |
| N-[4-(4-Cl-phenyl)-thiazol]-3,4,5-OMe | 404.87 | 4-Chlorophenyl; 3,4,5-OMe | ~3.2 | ~25 (Moderate) |
| N-[4-(4-Cl-phenyl)-thiazol]-2,4-OMe | 374.84 | 4-Chlorophenyl; 2,4-OMe | ~2.9 | ~40 (High) |
| EMAC2061 | ~450 | 3,4-Dichlorophenyl; Hydrazine-ylidene | ~4.1 | ~10 (Very Low) |
*Predicted using analogous data from .
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H16Cl2N2O3S
- Molecular Weight : 423.37 g/mol
- CAS Number : 338957-94-1
The presence of a thiazole ring and multiple methoxy groups contributes to its unique pharmacological profile.
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of pro-apoptotic and anti-apoptotic proteins .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Caspase activation |
| A549 (Lung) | 15 | Modulation of Bcl-2 family proteins |
| HeLa (Cervical) | 12 | Induction of oxidative stress |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mode of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown potential as an anti-inflammatory agent. Animal models have indicated that it can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in conditions like arthritis and colitis. This suggests a possible role in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Mechanisms : Disruption of microbial cell structures and inhibition of essential metabolic processes.
- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.
Case Studies
A notable study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human cancer cell lines. The researchers reported a significant reduction in cell viability at concentrations ranging from 10 to 15 µM over a 48-hour exposure period. Additionally, animal studies demonstrated tumor regression in xenograft models treated with the compound .
Another study focused on its antimicrobial properties highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential use as a novel antibiotic agent .
Q & A
Basic: What are the recommended synthetic routes for synthesizing N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide?
Methodological Answer:
The synthesis typically involves coupling a 3,4,5-trimethoxybenzoyl chloride derivative with a 4-(2,4-dichlorophenyl)thiazol-2-amine precursor. Key steps include:
- Thiazole ring formation: Cyclization of thiourea intermediates with α-haloketones under reflux conditions in ethanol or THF .
- Amide bond formation: Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF .
- Purification: Preparative thin-layer chromatography (TLC) or column chromatography with gradients of n-hexane/ethyl acetate (e.g., 50:50) to isolate the product .
Critical Factors: Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield (reported 22–70% in analogous syntheses) .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer:
- Temperature Control: Maintain reflux temperatures (70–80°C) during cyclization to avoid side reactions (e.g., over-oxidation of thiol groups) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive thiazole moieties .
- Catalyst Use: Lawesson’s reagent enhances thioamide-to-amide conversions in multi-step syntheses .
- Analytical Monitoring: Real-time TLC and ¹H NMR tracking of reaction progress to identify byproducts early .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the thiazole ring and methoxy substituents. Key signals include:
- Mass Spectrometry (LC/MS): Validate molecular weight (e.g., [M+H⁺] = ~463 g/mol for analogous compounds) .
- HPLC-PDA: Assess purity (>95% threshold for biological assays) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays: Replicate antimicrobial testing using CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (minimum inhibitory concentration) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 2,4-dichlorophenyl with 3,4-dimethoxyphenyl) to isolate pharmacophores .
- Dose-Response Curves: Compare IC₅₀ values across studies to identify outliers caused by assay variability .
Basic: What initial biological screening assays are recommended?
Methodological Answer:
- Antimicrobial Testing: Disk diffusion or microdilution assays against fungal (C. albicans) and bacterial strains .
- Enzyme Inhibition: Evaluate α-glucosidase or acetylcholinesterase inhibition at 10–100 μM concentrations, using p-nitrophenyl substrates for kinetic analysis .
- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like tubulin (PDB ID: 1SA0). Key interactions:
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore Mapping: Identify essential features (e.g., electron-rich thiazole) using MOE .
Advanced: What challenges arise in crystallographic structure determination, and how are they addressed?
Methodological Answer:
- Crystal Growth: Slow evaporation from DMSO/MeOH mixtures improves crystal quality. Avoid hygroscopic solvents .
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data on small crystals .
- Refinement: SHELXL-2018 for anisotropic displacement parameters and TWIN/BASF commands to handle twinning .
- Validation: Check R₁/Rw values (<5%) and PLATON ADDSYM for missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
